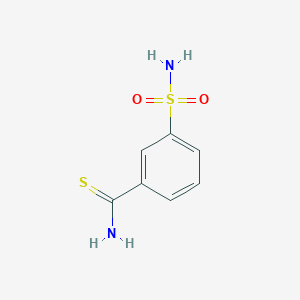

3-Sulfamoylbenzene-1-carbothioamide

Description

Properties

IUPAC Name |

3-sulfamoylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S2/c8-7(12)5-2-1-3-6(4-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREQQHVRMDVJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408859 | |

| Record name | 3-(aminosulfonyl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56542-68-8 | |

| Record name | 3-(Aminosulfonyl)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56542-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 221613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056542688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221613 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(aminosulfonyl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation-Carbothioamide Coupling

A widely employed method involves the sequential introduction of sulfamoyl and carbothioamide groups to a benzene ring. Starting with 3-nitrobenzoic acid , the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C), followed by sulfonation with chlorosulfonic acid (ClSO₃H) to yield 3-sulfamoylbenzoic acid . Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with thiosemicarbazide in the presence of triethylamine to form the target compound.

Reaction Scheme:

- $$ \text{3-Nitrobenzoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Aminobenzoic acid} $$

- $$ \text{3-Aminobenzoic acid} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Sulfamoylbenzoic acid} $$

- $$ \text{3-Sulfamoylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3-Sulfamoylbenzoyl chloride} $$

- $$ \text{3-Sulfamoylbenzoyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{Et}_3\text{N}} \text{3-Sulfamoylbenzene-1-carbothioamide} $$

Key Data:

Cyclocondensation of Thiosemicarbazide with Sulfamoyl-Substituted Aldehydes

An alternative route utilizes 3-sulfamoylbenzaldehyde as the starting material. Condensation with thiosemicarbazide in ethanol under acidic conditions (e.g., HCl or H₂SO₄) forms a hydrazone intermediate, which undergoes cyclization to yield the carbothioamide.

Reaction Conditions:

Key Data:

Post-Functionalization of Preformed Sulfonamides

In this approach, 3-aminobenzenesulfonamide is reacted with carbon disulfide (CS₂) in alkaline medium to introduce the carbothioamide group. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by acidification to precipitate the product.

Optimized Protocol:

- Dissolve 3-aminobenzenesulfonamide (1 eq) in 10% NaOH.

- Add CS₂ (1.2 eq) dropwise at 0–5°C.

- Stir for 4 hours, then acidify with HCl to pH 3–4.

- Filter and recrystallize from ethanol.

Key Data:

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Role of Reaction Medium

Side Reactions and Mitigation

- Oxidation of Thiol Groups : Minimized by conducting reactions under inert atmosphere (N₂/Ar).

- Over-Sulfonation : Controlled by using stoichiometric amounts of ClSO₃H and maintaining temperatures below 50°C.

Analytical Validation

Chromatographic Purity

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylbenzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

Substitution: The amino and sulfonyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Sulfamoylbenzene-1-carbothioamide is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Sulfamoylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include the inhibition of sulfonamide-sensitive enzymes and the modulation of thiol-containing proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 3-sulfamoylbenzene-1-carbothioamide can be inferred by comparing it to compounds with analogous substituents. Below is a systematic comparison with key analogs:

Structural and Physicochemical Properties

*Note: Discrepancy observed in molecular weight calculation for C₇H₅FNO₂S (theoretical ≈186 g/mol vs. reported 171.19 g/mol in ).

Solubility and Reactivity Trends

- Polar Groups (-SO₂NH₂, -OH) : Improve aqueous solubility but may limit blood-brain barrier penetration.

- Nonpolar Groups (-CH₃, aryl): Enhance lipophilicity, favoring membrane permeability but reducing solubility.

Biological Activity

Overview of 3-Sulfamoylbenzene-1-carbothioamide

3-Sulfamoylbenzene-1-carbothioamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and derivatives like 3-sulfamoylbenzene-1-carbothioamide may exhibit similar or enhanced effects.

Chemical Structure

The chemical structure of 3-sulfamoylbenzene-1-carbothioamide can be represented as follows:

- Molecular Formula : C₇H₈N₂O₂S₂

- CAS Number : 56542-68-8

The compound features a benzene ring substituted with a sulfamoyl group and a carbothioamide functional group, which may influence its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide compounds generally possess antimicrobial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA and RNA synthesis.

- Case Study Example : A study investigating various sulfonamide derivatives found that modifications to the sulfamoyl group can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Emerging studies suggest that certain sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.

- Research Findings : In vitro studies demonstrated that 3-sulfamoylbenzene-1-carbothioamide showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

The exact mechanism of action for 3-sulfamoylbenzene-1-carbothioamide is still being elucidated. However, it is hypothesized that:

- Folate Synthesis Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis.

- Apoptosis Induction : It may activate caspases and other apoptotic pathways in cancer cells.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.